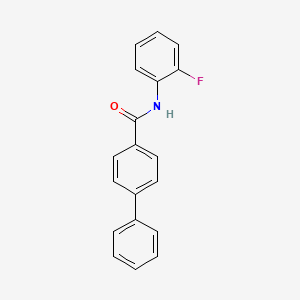

N-(2-fluorophenyl)-4-phenylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-fluorophenyl)-4-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FNO/c20-17-8-4-5-9-18(17)21-19(22)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACADLRACZCJQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for N 2 Fluorophenyl 4 Phenylbenzamide and Its Analogues

Established Synthetic Pathways and Reaction Schemes

The cornerstone of N-(2-fluorophenyl)-4-phenylbenzamide synthesis is the formation of an amide bond between a 4-phenylbenzoic acid moiety and a 2-fluoroaniline (B146934) moiety. This transformation is typically achieved through well-established amidation protocols.

Amidation Reactions and Coupling Reagents (e.g., DCC/DMAP)

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, often requiring harsh conditions. To facilitate this reaction under milder conditions, coupling reagents are employed to activate the carboxylic acid.

One classic and effective method involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). In this process, the 4-phenylbenzoic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of 2-fluoroaniline, leading to the formation of the desired this compound and N,N'-dicyclohexylurea (DCU) as a byproduct.

Reaction Scheme 1: DCC/DMAP Mediated Amidation

4-phenylbenzoic acid + 2-fluoroaniline --(DCC, DMAP)--> this compound + DCU

Similar carbodiimide (B86325) coupling agents like N,N'-diisopropylcarbodiimide (DIC) and N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like N-hydroxybenzotriazole (HOBt), serve the same purpose of activating the carboxylic acid to facilitate amide bond formation. nih.govmdpi.com These methods are widely used in the synthesis of various N-phenylbenzamide derivatives. nih.gov

An alternative and very common two-step pathway involves the initial conversion of 4-phenylbenzoic acid to its more reactive acyl chloride. acs.org This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-phenylbenzoyl chloride is then reacted with 2-fluoroaniline, usually in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct, to yield the final amide product. nanobioletters.comgoogle.com This method is often high-yielding and straightforward. mdpi.com

Precursor Synthesis and Purification Strategies

The primary precursors for the synthesis of this compound are 4-phenylbenzoic acid and 2-fluoroaniline. While these are often commercially available, their synthesis is well-documented.

4-Phenylbenzoic Acid: A standard method for synthesizing 4-phenylbenzoic acid is the Suzuki coupling reaction. This involves the palladium-catalyzed cross-coupling of 4-bromobenzoic acid with phenylboronic acid.

2-Fluoroaniline: This precursor can be prepared from 2-fluoronitrobenzene through catalytic hydrogenation, typically using a catalyst like palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. google.comnih.gov

Following the synthesis, purification of the final this compound is crucial. Common strategies include:

Recrystallization: The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.

Column Chromatography: For more challenging separations, silica (B1680970) gel column chromatography is employed. The crude product is passed through a column of silica gel, and a solvent system (eluent) is used to separate the desired compound from byproducts and unreacted starting materials based on differences in polarity. nih.govmdpi.com

Exploration of Novel Synthetic Approaches and Catalyst Systems

While traditional methods are robust, research continues into developing more efficient, cost-effective, and environmentally friendly synthetic routes. For amide synthesis, this includes exploring novel catalyst systems that can circumvent the need for stoichiometric activating agents.

Recent advances in catalysis have introduced methods for the direct amidation of carboxylic acids without the formation of wasteful byproducts. mdpi.com For instance, boronic acid derivatives have been shown to catalyze the direct formation of amides from free carboxylic acids and amines at elevated temperatures.

Another area of exploration is the use of transition metal catalysts. Iron(III) complexes have been reported to catalyze transamidation reactions, where an existing amide exchanges its amine component, which could be adapted for the synthesis of specific target amides. mdpi.com The development of nanoparticle catalysts, such as those based on zinc oxide, has also shown promise in facilitating similar organic transformations under milder conditions. researchgate.net While not yet specifically documented for this compound, these novel approaches represent the forefront of amide synthesis and could be applied to this target compound. researchgate.net

Optimization of Reaction Conditions for Yield and Purity Enhancement

To maximize the efficiency of the synthesis of this compound, systematic optimization of reaction conditions is essential. Key parameters that are typically varied include the choice of solvent, temperature, reaction time, and the stoichiometry of reagents. researchgate.netresearchgate.net

For a coupling reaction using EDC/HOBt, for example, an optimization study might compare different solvents, reaction times, and temperatures to identify the ideal conditions.

Below is an illustrative data table showing a hypothetical optimization study for the synthesis of an N-arylbenzamide.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | DCM | 25 | 12 | 75 |

| 2 | DMF | 25 | 12 | 82 |

| 3 | THF | 25 | 12 | 68 |

| 4 | DMF | 0 to 25 | 12 | 85 |

| 5 | DMF | 25 | 24 | 84 |

| 6 | DMF | 50 | 6 | 80 |

Such studies allow chemists to fine-tune the reaction to achieve the highest possible yield and purity, minimizing waste and downstream purification efforts.

Stereoselective Synthesis and Chiral Resolution Techniques (if applicable to derivatives)

The parent molecule, this compound, is achiral and therefore does not exist as enantiomers. Consequently, stereoselective synthesis is not a consideration for its direct preparation.

However, if chiral centers are introduced into analogues of this compound, stereoselectivity becomes a critical aspect of the synthesis. For example, a chiral center could be incorporated by:

Adding a chiral substituent to either the 4-phenylbenzoyl or the 2-fluoroaniline ring.

Utilizing a chiral, non-aromatic amine or carboxylic acid precursor.

In such cases, several strategies for stereoselective synthesis could be employed:

Asymmetric Hydrogenation: If an unsaturated precursor is used, asymmetric hydrogenation with a chiral catalyst (e.g., those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) can be used to set the desired stereocenter. beilstein-journals.org

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to one of the precursors to direct the stereochemical outcome of a key reaction, after which the auxiliary is removed.

Chiral Resolution: If a racemic mixture of a chiral derivative is synthesized, it can be separated into its constituent enantiomers. This is often achieved by reacting the mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization or chromatography. The resolving agent is then removed to yield the pure enantiomers.

These techniques are fundamental in medicinal chemistry, where the different enantiomers of a chiral molecule often exhibit distinct biological activities.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 2 Fluorophenyl 4 Phenylbenzamide Analogues

Rational Design Principles for Structural Modifications

The rational design of analogues of N-(2-fluorophenyl)-4-phenylbenzamide often employs established medicinal chemistry principles to systematically probe the chemical space around the core scaffold. A key tool utilized in the design of N-phenylbenzamide derivatives is the Craig plot. nih.gov This plot aids in the selection of substituents by visualizing their hydrophobic character (π) versus their electronic effect (Hammett substitution constant, σ). nih.gov By choosing substituents from all four quadrants of the Craig plot, researchers can systematically explore the effects of varying electronic and hydrophobic properties on biological activity. nih.gov This approach allows for a more comprehensive understanding of the structure-activity relationships and guides the synthesis of analogues with potentially improved potency. nih.gov

Impact of Substituent Variations on Biological Efficacy in Preclinical Models

The biological efficacy of this compound analogues has been evaluated in various preclinical models, revealing key insights into the influence of structural modifications.

The positioning of substituents on the phenyl rings of the N-phenylbenzamide scaffold plays a critical role in determining biological activity. For instance, in studies on related N-phenylbenzamide derivatives, the location of substituents on both the N-phenyl ring (referred to as the left-hand side) and the benzamide (B126) phenyl ring (right-hand side) significantly impacts efficacy. nih.gov The relative position of substituents can introduce steric hindrance, affecting the molecule's ability to bind to its biological target. The specific substitution pattern of the parent compound, with the fluorine at the ortho position of the N-phenyl ring, is a critical determinant of its conformational preferences and, consequently, its biological activity.

Halogen substitution is a common strategy to modulate the properties of bioactive molecules. In the case of this compound, the ortho-fluorine on the N-phenyl ring is a key feature. Further halogenation can have varied effects. For example, dichlorination on the N-phenyl ring has been shown to induce strong degenerative changes in certain biological assays. nih.gov The presence of a halogen, regardless of its position on the fluorophenyl moiety, has been found to be essential for the inhibitory effects of some N-phenylbenzamide analogues on certain biological targets. polyu.edu.hk Multi-halogenation patterns, such as the presence of two or three fluorine atoms, can significantly alter the molecular geometry and electronic distribution, which in turn affects biological activity. mdpi.com

Physicochemical Property Modulation through Structural Modifications (excluding basic identification data)

Structural modifications of the this compound scaffold directly impact its physicochemical properties, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. Key physicochemical parameters that are often modulated include lipophilicity (logP), aqueous solubility, and permeability.

For instance, the introduction of different functional groups can significantly alter the logP and logD values of N-phenylbenzamide analogues. mdpi.com While a certain degree of lipophilicity is often required for membrane permeability, excessively high lipophilicity can lead to poor solubility and other undesirable properties. Studies on related compounds have shown that modifications can lead to a remarkable improvement in these parameters. mdpi.com For example, strategic placement of polar groups can enhance solubility, while modifications affecting molecular size and shape can influence permeability. mdpi.com The table below illustrates how different substituents can modulate calculated physicochemical properties in a series of related benzamide derivatives.

| Compound Modification | Calculated logP | Calculated LogD (pH 7.4) | Ligand Efficiency |

| Analogue 1 | 6.44 | - | - |

| Analogue 2 | 5.56 | - | - |

| Analogue 3 | 4.43-6.60 | - | - |

This table is illustrative and based on data from related N-phenylbenzamide analogues to demonstrate the principle of physicochemical property modulation. mdpi.com

Based on a comprehensive search of available scientific literature, there is currently no specific preclinical pharmacological data for the compound This compound corresponding to the detailed outline requested.

The performed searches for in vitro biological efficacy, including antiviral, antiparasitic, antibacterial, antifungal, enzyme inhibition, receptor binding, and cytotoxicity studies, did not yield specific results for "this compound."

Research is available for the broader class of "N-phenylbenzamide derivatives," which have shown a range of biological activities:

Antiviral Activity: Certain N-phenylbenzamide derivatives have been investigated as inhibitors of Enterovirus 71 (EV71). nih.govnih.govnih.gov For instance, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was identified as a promising lead compound against several EV71 strains. nih.govnih.gov

Antiparasitic Efficacy: Analogues and derivatives within the N-phenylbenzamide class have been explored for their activity against protozoan parasites like Trypanosoma brucei. nih.gov

Antibacterial and Antifungal Properties: Various studies have reported on the antibacterial and antifungal potential of the N-phenylbenzamide scaffold. nih.govsemanticscholar.orgnanobioletters.com

Enzyme Inhibition: Different classes of benzamide derivatives have been studied as inhibitors of various enzymes, but specific data linking this compound to beta-lactamase inhibition is not available. researchgate.netmdpi.com

Receptor Binding: While some benzamide compounds have been developed as ligands for specific receptors, no binding assays for this compound were found. nih.gov

Cytotoxicity: Cytotoxicity data is available for other N-phenylbenzamide derivatives in various cell lines, such as Vero cells. nih.gov

However, as per the specific instructions to focus solely on This compound , it is not possible to provide an article with the requested detailed preclinical data at this time. The scientific community has published research on related compounds, but not on this specific molecule in the contexts outlined.

Preclinical Pharmacological Investigations of N 2 Fluorophenyl 4 Phenylbenzamide

In Vivo Efficacy Studies in Non-Human Organism Models

No specific in vivo studies on the anticonvulsant, antiviral, or antiparasitic efficacy of N-(2-fluorophenyl)-4-phenylbenzamide were identified in the available scientific literature. While research exists for derivatives and related compounds, there is a lack of data for the specified molecule.

Anticonvulsant Activity in Murine Models (e.g., MES and PTZ models)

A search of preclinical studies utilizing standard murine models for anticonvulsant activity, such as the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) tests, did not reveal any data for this compound. Research has been conducted on derivatives, such as (Z)-N-(2-fluorophenyl)-4-((2-oxoindolin-3-ylidene)amino)benzamide, which has shown activity in these models. nih.gov However, these findings cannot be directly attributed to the parent compound.

Antiviral Efficacy in Animal Infection Models

There is no available information from in vivo animal infection models to support the antiviral efficacy of this compound. Studies on other N-phenylbenzamide derivatives have shown some antiviral properties against viruses like Enterovirus 71 and Coxsackievirus A9, but these studies did not include the specific compound . nih.govresearchgate.net

Antiparasitic Efficacy in Animal Disease Models

Similarly, no in vivo studies on the antiparasitic efficacy of this compound in animal models of diseases such as leishmaniasis or trypanosomiasis were found. Research has been published on the antiparasitic activities of fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles and other N-phenylbenzamide derivatives targeting kinetoplastid parasites, but not on this compound itself. nih.govnih.govacs.org

Investigation of Neurotoxicity and Motor Coordination in Preclinical Models (e.g., rotarod test)

Specific neurotoxicity and motor coordination data for this compound from preclinical models, including the rotarod test, is not available in the public domain. The aforementioned study on the derivative (Z)-N-(2-fluorophenyl)-4-((2-oxoindolin-3-ylidene)amino)benzamide did include rotarod testing to assess neurotoxicity, but this data is specific to that particular analog. nih.gov

Pharmacodynamic Biomarker Identification and Quantification in Preclinical Settings

No studies were identified that focused on the identification and quantification of pharmacodynamic biomarkers for this compound in preclinical settings. The investigation of biomarkers is a crucial step in drug development to understand the mechanism of action and to establish a dose-response relationship, but this information is not available for this compound.

Molecular Mechanisms of Action of N 2 Fluorophenyl 4 Phenylbenzamide

Elucidation of Molecular Targets and Binding Sites

The precise molecular targets of N-(2-fluorophenyl)-4-phenylbenzamide remain to be definitively identified. However, the broader class of N-phenylbenzamide derivatives has been investigated for its interaction with various biological macromolecules.

Disruption of DNA Binding Proteins (e.g., HMG-box-containing proteins)

A notable mechanism of action for some N-phenylbenzamide derivatives is their ability to bind to the minor groove of DNA, particularly in AT-rich regions. nih.govacs.org This interaction can lead to the displacement of High Mobility Group (HMG)-box-containing proteins, which are essential for various DNA-dependent processes. nih.govacs.org HMG-box proteins are characterized by their ability to recognize and bind to distorted DNA structures, playing crucial roles in DNA replication, repair, and transcription. By occupying the minor groove, N-phenylbenzamide analogues can prevent the binding of these architectural proteins, thereby disrupting critical cellular functions. While not directly demonstrated for this compound, its structural similarity suggests it could potentially share this mechanism of action.

Pathway Modulation and Cellular Signaling Interventions

The modulation of cellular signaling pathways is a common outcome of targeted molecular interactions. For instance, certain fluorine-containing benzamide (B126) analogues have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and tumorigenesis. nih.gov Although these compounds have a different substitution pattern, it highlights the potential for the benzamide scaffold to interfere with key signaling cascades. Another related compound, 3-(4-fluorophenyl)-N-phenylbenzamide, has been investigated as an inhibitor of the β-Catenin/BCL9 protein-protein interaction, a key component of the Wnt signaling pathway implicated in cancer. moffitt.org

Allosteric Regulation and Functional Consequences on Target Activity

The concept of allosteric modulation, where a compound binds to a site on a protein distinct from the active site to modulate its activity, is an increasingly recognized mechanism. Phenyl benzamide derivatives have been discovered as positive allosteric modulators (PAMs) of receptors like the prostaglandin (B15479496) EP2 receptor. nih.gov Such modulation can enhance the receptor's response to its endogenous ligand. nih.gov While there is no direct evidence for this compound acting as an allosteric modulator, this remains a plausible mechanism of action that could lead to subtle yet significant alterations in cellular function.

Resistance Mechanism Characterization (e.g., inhibition of beta-lactamase)

Bacterial resistance to β-lactam antibiotics is often mediated by β-lactamase enzymes, which inactivate the antibiotic by hydrolyzing the β-lactam ring. mdpi.comdrugs.comnih.gov The development of β-lactamase inhibitors is a key strategy to overcome this resistance. mdpi.comdrugs.comnih.gov These inhibitors work by binding to the β-lactamase, preventing it from destroying the antibiotic. plos.org There is currently no scientific literature to suggest that this compound functions as a β-lactamase inhibitor. This area of research is dominated by compounds that are structurally similar to β-lactam antibiotics or possess other specific reactive moieties. jwatch.org

Computational and Theoretical Studies of N 2 Fluorophenyl 4 Phenylbenzamide

Molecular Docking and Ligand-Target Complex Formation

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. For N-phenylbenzamide derivatives, molecular docking studies have been employed to explore their binding modes with various protein targets, including protein kinases and enzymes implicated in cancer and other diseases. nih.govscirp.orgscirp.org

In a typical molecular docking study involving a compound like N-(2-fluorophenyl)-4-phenylbenzamide, the three-dimensional structure of the ligand would be docked into the binding site of a target protein. The simulation would predict the binding affinity, often expressed as a docking score or binding energy, and detail the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For instance, studies on similar N-phenylbenzamide derivatives have shown that the benzamide (B126) core can form crucial hydrogen bonds with backbone residues in the hinge region of protein kinases. scirp.org The phenyl and fluorophenyl rings of this compound would be expected to form hydrophobic and aromatic stacking interactions within the binding pocket. The fluorine atom on the phenyl ring could also participate in specific interactions, such as halogen bonds or dipole-dipole interactions, further enhancing binding affinity.

Table 1: Illustrative Molecular Docking Data for Related Benzamide Derivatives

| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| N-phenylbenzamides | Protein Kinase | -8.5 to -10.2 | Hinge region amino acids |

Note: This table presents example data from studies on related benzamide compounds to illustrate the typical outputs of molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent molecules. QSAR studies on N-phenylbenzamide and related derivatives have identified key molecular descriptors that influence their biological activities. igi-global.comresearchgate.netsphinxsai.com

A QSAR model for a series of compounds including this compound would involve calculating a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters. These descriptors would then be correlated with the experimentally determined biological activity using statistical methods like multiple linear regression or partial least squares.

Commonly used descriptors in QSAR studies of benzamide derivatives include:

Topological descriptors: Molecular connectivity indices, shape indices.

Electronic descriptors: Dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov

Steric descriptors: Molar refractivity, molecular volume.

Hydrophobic descriptors: LogP (partition coefficient).

The resulting QSAR equation can be used to predict the activity of this compound and to understand the structural features that are important for its activity. For example, the presence of the electron-withdrawing fluorine atom would influence the electronic properties of the phenyl ring, which could be a significant parameter in a QSAR model.

Table 2: Example of Descriptors Used in QSAR Models of Benzamide Derivatives

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

|---|---|---|

| Electronic | Dipole Moment | Affects long-range interactions with the target. |

| Steric | Molar Volume | Influences the fit of the molecule in the binding pocket. |

| Hydrophobic | LogP | Impacts membrane permeability and hydrophobic interactions. |

Note: This table provides examples of descriptors and their potential significance in QSAR models, based on studies of related compounds.

Molecular Dynamics Simulations to Understand Conformational Changes and Interactions

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and interactions of a molecule over time. An MD simulation of this compound, either in solution or in complex with a target protein, would reveal its dynamic behavior, flexibility, and the stability of its interactions.

Key analyses from an MD simulation include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF). The RMSD measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame, indicating the stability of the molecule's conformation. compchems.complos.org The RMSF, on the other hand, highlights the flexible regions of the molecule. For this compound, MD simulations could explore the rotational freedom around the amide bond and the phenyl-phenyl linkage, and how these motions are influenced by the fluorine substituent and interactions with a target protein. uni-duesseldorf.deresearchgate.net

In a ligand-protein complex, MD simulations can also be used to calculate the binding free energy, providing a more accurate estimate of binding affinity than molecular docking alone. These simulations can also reveal the role of water molecules in mediating ligand-protein interactions.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties in Non-Human Systems

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process. For this compound, various computational models can predict its ADME profile in non-human systems. jonuns.comnih.govmdpi.comresearchgate.net

These predictions are based on the molecule's physicochemical properties, such as its molecular weight, LogP, and polar surface area. For example, its absorption can be predicted based on its calculated Caco-2 cell permeability. Its distribution can be estimated by predicting its plasma protein binding and its ability to cross the blood-brain barrier. The metabolism of this compound can be predicted by identifying potential sites of metabolism by cytochrome P450 enzymes.

Table 3: Illustrative Predicted ADME Properties for a Structurally Similar Benzamide

| ADME Property | Predicted Value | Implication |

|---|---|---|

| Caco-2 Permeability (nm/s) | >100 | High intestinal absorption |

| Plasma Protein Binding (%) | >90 | High distribution in the body |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

Note: This table shows example ADME predictions for a related benzamide compound to illustrate the type of information obtained from in silico ADME studies.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. DFT calculations for this compound can provide valuable insights into its chemical properties. researchgate.net

Key parameters obtained from DFT calculations include:

HOMO and LUMO energies: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are important for understanding a molecule's electronic transitions and its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.netnih.govajchem-a.comnih.gov

Molecular Electrostatic Potential (MEP): The MEP map shows the charge distribution in a molecule and can be used to predict sites for electrophilic and nucleophilic attack.

Atomic Charges: The distribution of partial charges on the atoms of this compound can help in understanding its intermolecular interactions.

DFT calculations on a related compound, 2-fluoro-N,N-diphenylbenzamide, have shown that the fluorine substitution influences the electronic properties and can impact the molecule's optical and thermal characteristics. researchgate.net Similar calculations for this compound would elucidate the electronic effects of the fluorine atom on the phenyl ring and the amide linkage.

Table 4: Example DFT Calculation Results for a Related Fluorinated Benzamide

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability |

| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Indicates chemical stability |

Note: This table presents example data from DFT calculations on a structurally similar molecule to illustrate the insights gained from such studies.

Q & A

Q. What are the common synthetic routes for N-(2-fluorophenyl)-4-phenylbenzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 4-phenylbenzoic acid derivatives with 2-fluoroaniline. A robust method employs carbodiimide-based coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid group for amide bond formation. Reaction conditions are optimized by maintaining low temperatures (-50°C) to minimize side reactions and improve yield . Solvent choice (e.g., dichloromethane or DMF) and stoichiometric ratios of reactants (1:1.2 for acid:amine) are critical. Post-synthesis purification via column chromatography or recrystallization ensures product integrity.

Q. What spectroscopic techniques are employed to characterize this compound, and how are key functional groups identified?

- Nuclear Magnetic Resonance (NMR): 1H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and the amide NH (δ 10–11 ppm). 13C NMR confirms carbonyl (C=O, ~167 ppm) and fluorophenyl carbons.

- Infrared (IR) Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) are diagnostic.

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 316.1104 for C₁₉H₁₅FNO).

- X-ray Crystallography: Resolves spatial arrangement, with bond lengths (e.g., C-F: ~1.34 Å) and torsion angles validated using SHELXL .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved when determining the structure of this compound?

Discrepancies in X-ray data (e.g., disorder in aromatic rings) are addressed using:

- Refinement Software: SHELXL applies restraints for bond distances/angles and models thermal motion anisotropically .

- Validation Tools: ORTEP-3 visualizes electron density maps to identify misplaced atoms, while WinGX integrates data processing and refinement .

- Twinned Data Handling: For twinned crystals, SHELXL's TWIN command partitions intensity contributions from overlapping lattices .

Q. What methodologies are used to analyze the fluorescence properties of this compound derivatives, and how does pH affect fluorescence intensity?

- Spectrofluorometry: Excitation/emission spectra (e.g., λₑₓ = 280 nm, λₑₘ = 340 nm) are recorded in buffered solutions.

- pH Studies: Fluorescence intensity peaks at neutral pH (7.0–7.5) due to optimal protonation of the amide group. Acidic (pH < 5) or alkaline (pH > 9) conditions quench fluorescence via protonation/deprotonation of functional groups .

- Quantum Yield Calculations: Compared to standards (e.g., quinine sulfate) to quantify emission efficiency.

Q. How do structural modifications (e.g., fluorophenyl groups) influence the biological activity of this compound, and what experimental models validate these effects?

- Fluorine Substitution: The 2-fluorophenyl group enhances metabolic stability and lipophilicity (logP ~3.5), improving membrane permeability in in vitro assays .

- Biological Assays:

- Enzyme Inhibition: IC₅₀ values determined via kinetic assays (e.g., fluorescence polarization for kinase targets).

- Cellular Models: Antiproliferative activity tested in cancer cell lines (e.g., MTT assay on HeLa cells).

- STING Pathway Modulation: Competitive binding assays using recombinant STING protein validate interaction .

Notes

- Methodological answers emphasize reproducibility and validation.

- Advanced questions integrate multi-disciplinary approaches (synthesis, biophysics, computational modeling).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.